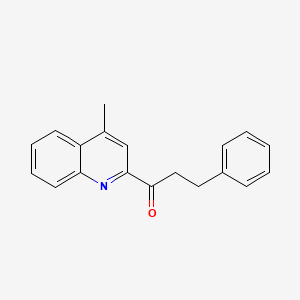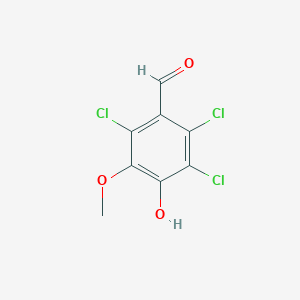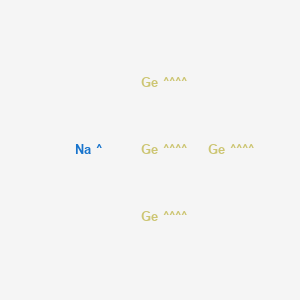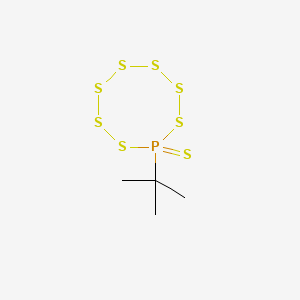
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate typically involves the iodination of 9,10-dioxo-9,10-dihydroanthracene followed by esterification with benzoic acid. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include higher-order quinones.
Reduction Reactions: Products include hydroquinone derivatives.
Applications De Recherche Scientifique
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate involves its interaction with cellular components. The iodine atom can facilitate the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)thiazoles
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, set it apart from other similar compounds.
Propriétés
Numéro CAS |
118184-88-6 |
|---|---|
Formule moléculaire |
C21H11IO4 |
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
(2-iodo-9,10-dioxoanthracen-1-yl) benzoate |
InChI |
InChI=1S/C21H11IO4/c22-16-11-10-15-17(19(24)14-9-5-4-8-13(14)18(15)23)20(16)26-21(25)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
GTTWUJPDVXIMRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


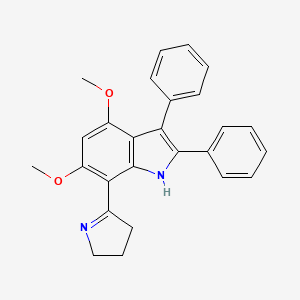

![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
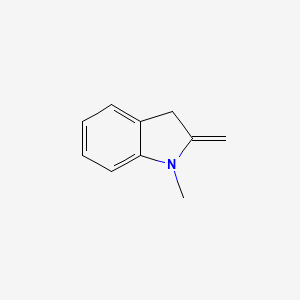
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
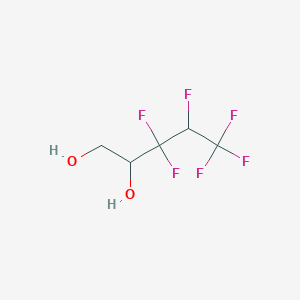

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
